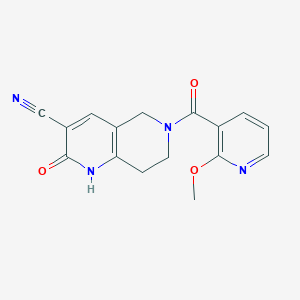

6-(2-Methoxynicotinoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups. It has a naphthyridine core, which is a type of nitrogen-containing heterocyclic compound. Attached to this core are a methoxynicotinoyl group and a carbonitrile group .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or Grignard reactions. The methoxy group could potentially be demethylated under certain conditions .Applications De Recherche Scientifique

In Vitro and In Vivo Evaluation for Osteoporosis Prevention and Treatment

A potent and selective antagonist of the alpha(v)beta(3) receptor was identified, with an excellent in vitro profile and significant efficacy in vivo models of bone turnover. This makes it a candidate for clinical development in the prevention and treatment of osteoporosis. The compound's pharmacokinetics were evaluated across different species, supporting its potential application in metabolism and safety studies (Hutchinson et al., 2003).

Corrosion Inhibition

Naphthyridine derivatives, including similar compounds, have shown effectiveness as corrosion inhibitors for steel in acidic environments. Their efficiency and mechanism of action have been explored through various techniques, revealing these compounds' potential in protecting metals against corrosion, which is crucial in industrial applications (Ansari & Quraishi, 2015).

Serotonin 5-HT3 Receptor Antagonism

Novel naphthyridine derivatives were synthesized and evaluated for their antagonism against the 5-HT3 receptor, demonstrating potential applications in treating gastrointestinal disorders or chemotherapy-induced nausea and vomiting. This research highlights the compound's role in medicinal chemistry, focusing on neuromodulation (Mahesh, Perumal, & Vijaya Pandi, 2004).

Cytotoxic Activity Against Cancer Cell Lines

Compounds bearing the methoxypyridine-3-carbonitrile moiety were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some derivatives exhibited promising antiproliferative effects, suggesting their potential as leads for anticancer drug development. This area of research is crucial for discovering new therapeutic agents (Al‐Refai et al., 2019).

Corrosion Inhibition and Surface Morphology

Further studies on naphthyridine derivatives as corrosion inhibitors explored their surface adsorption properties and efficiency in protecting mild steel in acidic solutions. These findings support their application in corrosion science, particularly in developing environmentally friendly corrosion inhibitors (Singh et al., 2016).

Propriétés

IUPAC Name |

6-(2-methoxypyridine-3-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-23-15-12(3-2-5-18-15)16(22)20-6-4-13-11(9-20)7-10(8-17)14(21)19-13/h2-3,5,7H,4,6,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRFVQPGXCVILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxynicotinoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)

![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)

![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)

![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)